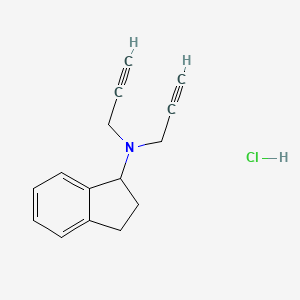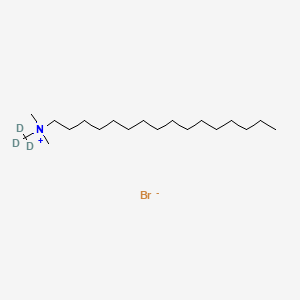
Palmitoil Etanolamida-d4
Descripción general
Descripción
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is a synthetically derived fatty acid derivative. . This substitution offers advantages in scientific research, particularly in the field of biophysics.
Aplicaciones Científicas De Investigación
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has several scientific research applications:
Biophysical Research: Used as a lipid probe for neutron scattering experiments to study the structure and dynamics of biological molecules at the atomic level.
Lipid Membrane Studies: Incorporated into model membranes to investigate membrane fluidity, organization, and interactions with other biomolecules.
Pharmacokinetics: Employed in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.
Mecanismo De Acción
Target of Action
Palmitoyl Ethanolamide-d4 (PEA-d4), also known as 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, is an endogenous fatty acid amide . The primary targets of PEA-d4 are the peroxisome proliferator-activated receptor alpha (PPAR-α) , and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA-d4 selectively activates PPAR-α . This interaction inhibits antigen-induced serotonin release from RBL-2H3 cells . The presence of PEA-d4 enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
PEA-d4 plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism . It is involved in the down-regulation of activation of mast cells , which are key players in inflammation and allergic reactions.
Result of Action
PEA-d4 has been shown to have anti-inflammatory , anti-nociceptive , neuroprotective , and anticonvulsant properties . It prevents decreases in paw withdrawal latency in a radiant heat hypersensitivity test . It also inhibits tonic convulsions induced by pentylenetetrazole (PTZ) in rats when administered at a dose of 40 mg/kg .
Direcciones Futuras
14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has been employed in various biophysical studies, including investigating the structure and dynamics of lipid membranes and studying the interaction of proteins with membranes. Understanding how proteins interact with membranes is crucial for elucidating various cellular processes. This compound holds great potential for future therapeutics .
Análisis Bioquímico
Biochemical Properties
Palmitoyl Ethanolamide-d4 shares the biochemical properties of its non-deuterated counterpart, PEA. PEA is proposed to target the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors CB1 and CB2 .
Cellular Effects
In terms of cellular effects, Palmitoyl Ethanolamide-d4, like PEA, has been shown to have anti-inflammatory and anti-hyperalgesic effects . It can inhibit the release of histamine, prostaglandin D2, and TNF-alpha induced by allergens . It also down-regulates the activation of mast cells .
Molecular Mechanism
The molecular mechanism of action of Palmitoyl Ethanolamide-d4 involves its binding to PPAR-α, GPR55, and GPR119 . It inhibits adenylate cyclase and negatively regulates the cAMP/PKA pathway through the αi/o subunit . It also produces several indirect receptor-mediated actions through the so-called entourage effect .
Temporal Effects in Laboratory Settings
In laboratory settings, Palmitoyl Ethanolamide-d4 has been shown to have long-term effects. For instance, it has been demonstrated that when PEA was formulated as an emulsion in corn oil and administered subcutaneously to young DBA/2 mice, the compound was more extensively distributed in several organs, including the brain .
Dosage Effects in Animal Models
In animal models, the effects of Palmitoyl Ethanolamide-d4 vary with different dosages. For example, it has been shown that PEA at a dose of 10 mg/kg body weight significantly reduced intestinal damage and inflammation in a reperfusion injury murine model .
Metabolic Pathways
Palmitoyl Ethanolamide-d4 is involved in the endocannabinoid system’s metabolic pathways . It selectively activates PPARα over PPARβ/δ and PPARγ in HeLa cells expressing the human receptors .
Transport and Distribution
It is known that PEA, the non-deuterated counterpart, is synthesized “on demand” in response to tissue injury/stress as part of a mechanism to restore/maintain homeostasis .
Subcellular Localization
Given its lipid nature and its role in lipid metabolism , it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum and mitochondria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide typically involves the following steps:
Deuteration of Hexadecanoic Acid: The starting material, hexadecanoic acid, undergoes deuteration at the 14th and 15th positions. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.
Amidation Reaction: The deuterated hexadecanoic acid is then reacted with 2-aminoethanol to form the desired amide.
Industrial Production Methods
Industrial production methods for 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Deuteration: Utilizing large-scale deuteration reactors to replace hydrogen atoms with deuterium.
Continuous Flow Amidation: Employing continuous flow reactors to efficiently carry out the amidation reaction, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces ethers or esters.
Comparación Con Compuestos Similares
Similar Compounds
Palmitoylethanolamide: A non-deuterated analog with similar structural features but lacks the deuterium atoms.
N-arachidonoylethanolamine (Anandamide): Another fatty acid derivative with different biological functions.
Uniqueness
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is unique due to its deuterium substitution, which provides advantages in neutron scattering experiments and other biophysical studies. The deuterium atoms enhance the compound’s utility as a probe for investigating lipid membranes and other biological systems.
Propiedades
IUPAC Name |
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693946 | |
| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-45-8 | |
| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)












